(S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate
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Overview
Description
(S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate is a chemical compound with a unique structure that includes an oxetane ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate typically involves the reaction of an oxetane derivative with a piperidine derivative under specific conditions. The process often includes the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include tert-butyl chloroformate and various bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while reduction may produce simpler piperidine derivatives.
Scientific Research Applications
(S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate: A similar compound with a benzyl group instead of a tert-butyl group.
(S)-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate: Another similar compound with a benzyl group.
Uniqueness
(S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate is unique due to its specific tert-butyl group, which can influence its chemical reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for various research applications, offering different properties compared to its benzyl-substituted counterparts.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(oxetan-3-yl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-5-4-6-15(7-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLAKKRUEGJYMY-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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